molecular formula C15H23ClN4O2 B13559053 Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate

Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate

Cat. No.: B13559053
M. Wt: 326.82 g/mol
InChI Key: BLNIIBYTUKEDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23ClN4O2 It is characterized by the presence of a tert-butyl ester group, a chloropyrazine moiety, and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chloropyrazine intermediate: This step involves the chlorination of pyrazine to obtain 5-chloropyrazine.

    Alkylation: The chloropyrazine intermediate is then alkylated with methylamine to form the 5-chloropyrazin-2-ylmethyl(methyl)amine.

    Azetidine ring formation: The alkylated intermediate is reacted with azetidine-1-carboxylate under specific conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The azetidine ring can also play a role in the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)azetidine-1-carboxylate: This compound has a similar structure but with a pyridazine ring instead of a pyrazine ring.

    Tert-butyl 3-({(5-bromopyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate: This compound has a bromine atom instead of a chlorine atom on the pyrazine ring.

The uniqueness of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3

InChI Key

BLNIIBYTUKEDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=CN=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.